

Application Note: Analysis of Ciprofloxacin Residues in Food Matrices

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Compound of Interest

Compound Name: *Ciprofloxacin-piperazinyl-N-sulfate-d8*

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Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in human and veterinary medicine to treat bacterial infections.[1] Its use in food-producing animals raises concerns about the potential for drug residues in food products such as meat, milk, eggs, and fish.[1][2] The presence of these residues can pose health risks to consumers, including allergic reactions and the development of antibiotic-resistant bacteria.[2][3] Consequently, sensitive and reliable analytical methods are crucial for monitoring ciprofloxacin residues in various food matrices to ensure food safety and compliance with regulatory limits.[1][2] This application note provides an overview of the common analytical techniques and detailed protocols for the determination of ciprofloxacin residues in food.

Analytical Approaches

High-performance liquid chromatography (HPLC) coupled with various detectors is the most prevalent technique for the analysis of ciprofloxacin residues. Common detectors include ultraviolet (UV), fluorescence (FLD), and mass spectrometry (MS).[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for its high sensitivity and specificity, allowing for the detection and quantification of trace levels of ciprofloxacin in complex food matrices.[2][5]

Experimental Protocols

Several methods have been developed and validated for the analysis of ciprofloxacin in different food matrices. Below are detailed protocols for sample preparation and analysis.

Protocol 1: Analysis of Ciprofloxacin in Milk by HPLC-MS

This protocol is adapted from a study on the analysis of ciprofloxacin in low- and high-fat milk. [\[6\]](#)[\[7\]](#)

1. Sample Preparation: Solid-Phase Extraction (SPE)

- Spike 250 μ L of milk with the internal standard (e.g., aripiprazole). [\[6\]](#)[\[7\]](#)
- Proceed directly to solid-phase extraction without a protein precipitation step. [\[6\]](#)[\[7\]](#)
- Condition an SPE cartridge with appropriate solvents.
- Load the milk sample onto the SPE cartridge.
- Wash the cartridge to remove interferences.
- Elute the analyte with a suitable solvent.
- Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC-MS analysis.

2. HPLC-MS Analysis

- Column: C8 column. [\[7\]](#)
- Mobile Phase: Gradient elution with 0.02 M ammonium acetate solution (pH 2.5) and acetonitrile. [\[6\]](#)[\[7\]](#)
- Flow Rate: 0.5 mL/min. [\[6\]](#)[\[7\]](#)
- Mass Spectrometry Detection: Single-quadrupole mass spectrometer with an electrospray ion source (ESI). [\[6\]](#)[\[7\]](#)

- Detection Mode: Selected-ion monitoring (SIM) for enhanced sensitivity.[\[6\]](#)[\[7\]](#)
- Monitored Ions: $m/z = 332.1$ for ciprofloxacin and $m/z = 448.1$ for aripiprazole (internal standard).[\[7\]](#)

Protocol 2: Analysis of Ciprofloxacin in Chicken Liver by LC-MS/MS

This protocol is based on a method for screening enrofloxacin and its metabolite, ciprofloxacin, in poultry liver.[\[5\]](#)

1. Sample Preparation: Liquid-Liquid Extraction

- Homogenize the chicken liver sample.
- Extract the target analytes with a solvent mixture of 5% phosphoric acid in 50% acetonitrile in water.[\[5\]](#)
- Centrifuge the mixture to separate the layers.
- Collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis

- Column: C18 column (e.g., 4.6 x 50 mm, 2.1 μm particle size).[\[5\]](#)
- Mass Spectrometry Detection: Tandem mass spectrometry.
- Detection Mode: Selected Reaction Monitoring (SRM).[\[5\]](#)
- Product Ion Combination for Ciprofloxacin: m/z 332/314 and 332/231.[\[5\]](#)

Protocol 3: Analysis of Ciprofloxacin in Meat and Fish by HPLC-UV

This protocol describes a method for the simultaneous determination of multiple antibiotic residues, including ciprofloxacin, in poultry, red meat, and fish.[\[8\]](#)

1. Sample Preparation

- Homogenize 1 g of the meat or fish sample.[\[8\]](#)
- Spike with internal standard if necessary.
- Vortex the sample for 1 minute and then centrifuge at 4,400 rpm at 5°C for 5 minutes.[\[8\]](#)
- Separate the supernatant and evaporate it to dryness under compressed air at 50°C.[\[8\]](#)
- Reconstitute the residue in 250 µL of 0.05 M ammonium acetate/methanol (90:10, v/v).[\[8\]](#)
- Vortex for 1 minute and centrifuge to clarify the sample before injection into the HPLC system.[\[8\]](#)

2. HPLC-UV Analysis

- Column: ACE® C18 column (10 cm, 4.6 mm i.d., 5 µm).[\[8\]](#)[\[9\]](#)
- Mobile Phase: 0.2% formic acid: acetonitrile (22:78, v/v).[\[8\]](#)[\[9\]](#)
- Flow Rate: 0.7 mL/minute.[\[8\]](#)[\[9\]](#)
- Detection: UV detector at a fixed wavelength of 280 nm.[\[8\]](#)[\[9\]](#)
- Runtime: 10 minutes.[\[8\]](#)[\[9\]](#)

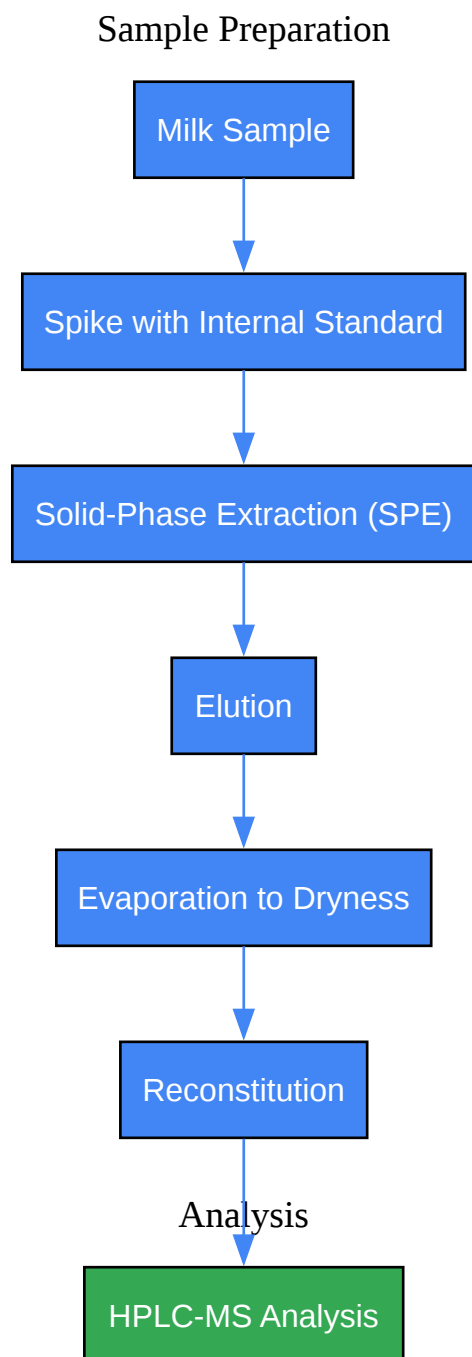
Quantitative Data Summary

The performance of analytical methods for ciprofloxacin is summarized in the table below, providing a comparison of limits of detection (LOD), limits of quantification (LOQ), and recovery rates across different food matrices and analytical techniques.

Food Matrix	Analytical Method	LOD	LOQ	Recovery (%)	Reference
Low-Fat Milk	HPLC-MS	0.4 ng/mL	4.0 ng/mL	99.06 ± 0.15	[6] [7]
High-Fat Milk	HPLC-MS	0.4 ng/mL	4.0 ng/mL	98.57 ± 0.14	[6] [7]
Maize (shoot)	HPLC-FLD	16.65 µg/kg	50.44 µg/kg	-	[10]
Meat (Pork, Liver, Kidney, Muscle)	HPLC	0.0156 - 0.122 µg/kg	0.0488 - 4.075 µg/kg	64.33 - 80.87	[11]

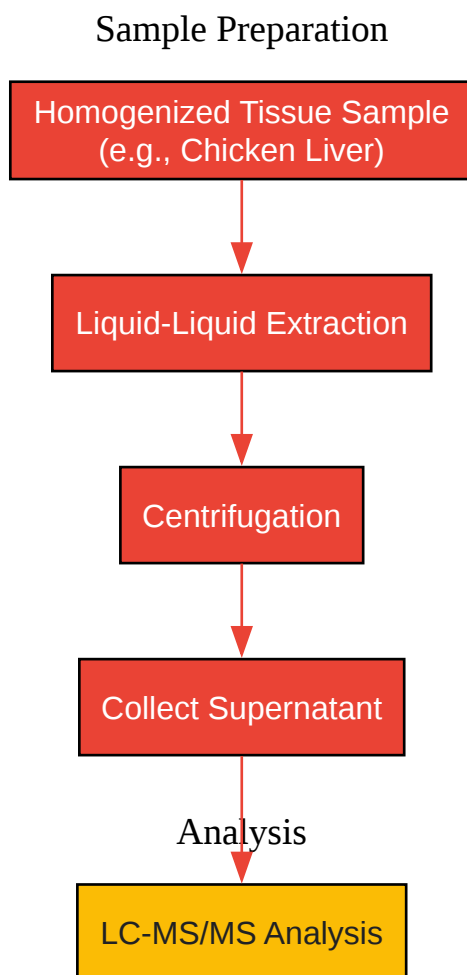
Visualized Workflows

The following diagrams illustrate the general experimental workflows for the analysis of ciprofloxacin residues in food matrices.



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Caption: Workflow for Ciprofloxacin Analysis in Milk using SPE and HPLC-MS.



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Caption: Workflow for Ciprofloxacin Analysis in Tissue using LLE and LC-MS/MS.

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